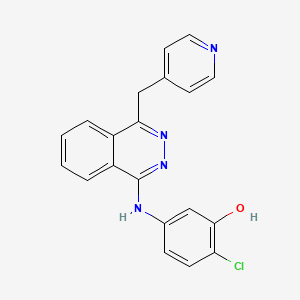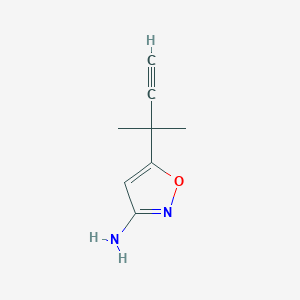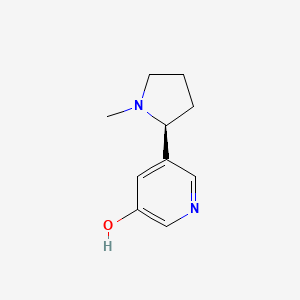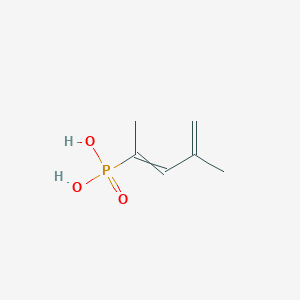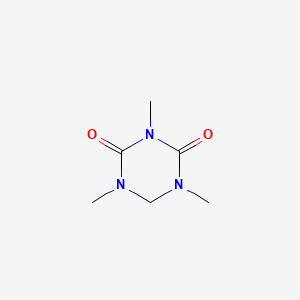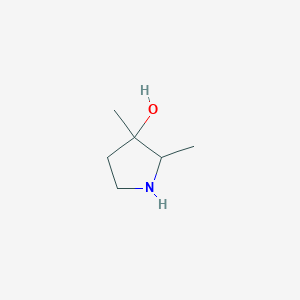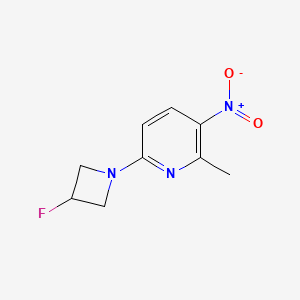
6-(3-Fluoroazetidin-1-yl)-2-methyl-3-nitropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-Fluoroazetidin-1-yl)-2-methyl-3-nitropyridine is a chemical compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a nitro group, a methyl group, and a 3-fluoro-1-azetidinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Fluoroazetidin-1-yl)-2-methyl-3-nitropyridine typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Introduction of the Nitro Group: Nitration of the pyridine ring is achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Substitution with the 3-Fluoro-1-azetidinyl Group: This step involves the nucleophilic substitution reaction where the azetidinyl group is introduced using a suitable fluorinated azetidine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or using metal hydrides.
Substitution: The fluorine atom in the azetidinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Various substituted azetidinyl derivatives.
Wissenschaftliche Forschungsanwendungen
6-(3-Fluoroazetidin-1-yl)-2-methyl-3-nitropyridine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting the central nervous system.
Materials Science: The compound is studied for its potential use in the synthesis of novel materials with unique electronic or optical properties.
Biological Research: It is used as a tool compound to study the effects of nitro and azetidinyl groups on biological systems.
Industrial Applications: The compound is investigated for its potential use in the development of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-(3-Fluoroazetidin-1-yl)-2-methyl-3-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The azetidinyl group may enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3-Fluoro-1-azetidinyl)aniline: Similar structure but with an aniline core instead of a pyridine ring.
6-(3-Fluoro-1-azetidinyl)-2-methylpyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Methyl-3-nitropyridine: Lacks the azetidinyl group, affecting its biological activity and chemical reactivity.
Uniqueness
6-(3-Fluoroazetidin-1-yl)-2-methyl-3-nitropyridine is unique due to the combination of the nitro group, methyl group, and azetidinyl group on the pyridine ring. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
1435954-08-7 |
|---|---|
Molekularformel |
C9H10FN3O2 |
Molekulargewicht |
211.19 g/mol |
IUPAC-Name |
6-(3-fluoroazetidin-1-yl)-2-methyl-3-nitropyridine |
InChI |
InChI=1S/C9H10FN3O2/c1-6-8(13(14)15)2-3-9(11-6)12-4-7(10)5-12/h2-3,7H,4-5H2,1H3 |
InChI-Schlüssel |
UYMOREFXMCGUFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=N1)N2CC(C2)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
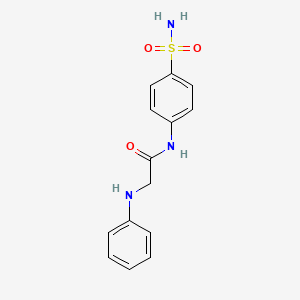
![2-Chloro-3-cyclopropyl-[1,8]naphthyridine](/img/structure/B8332630.png)

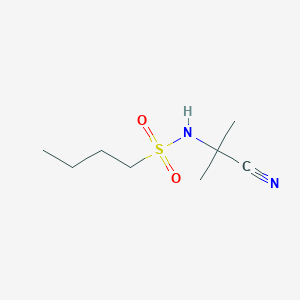
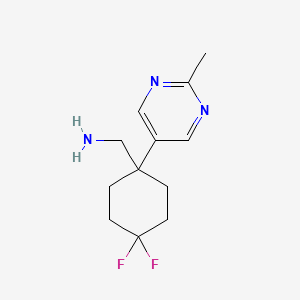

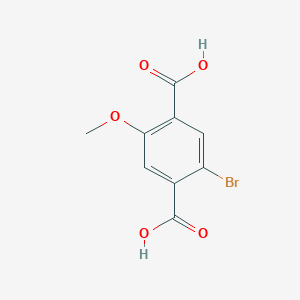
![4-(4-1H-[1,2,3]triazol-4-yl-butyl)-phenol](/img/structure/B8332685.png)
